molecular formula C19H16N4O4S2 B11607971 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

Cat. No.: B11607971
M. Wt: 428.5 g/mol
InChI Key: MZLNYNTZXHNQIF-UHFFFAOYSA-N
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Description

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse chemical reactivity and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the hydrazone bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the hydrazone group to an amine.

    Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonamide groups can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
  • 9-(phenylhydrazono)-9H-fluorene-2,7-dicarboxamide
  • 9-(phenylhydrazono)-9H-fluorene-2,7-dimethylsulfonamide

Uniqueness

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is unique due to the presence of both hydrazone and sulfonamide functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H16N4O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide

InChI

InChI=1S/C19H16N4O4S2/c20-28(24,25)13-6-8-15-16-9-7-14(29(21,26)27)11-18(16)19(17(15)10-13)23-22-12-4-2-1-3-5-12/h1-11,22H,(H2,20,24,25)(H2,21,26,27)

InChI Key

MZLNYNTZXHNQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)C4=C2C=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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